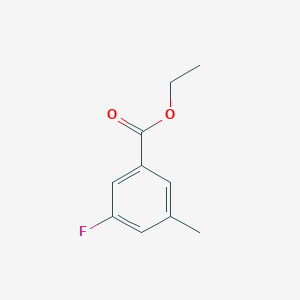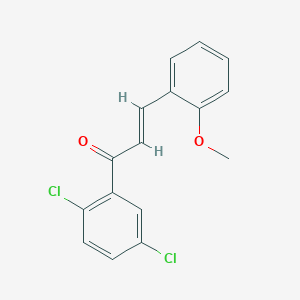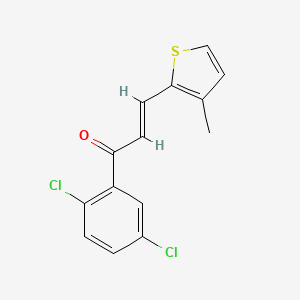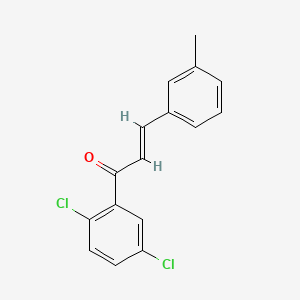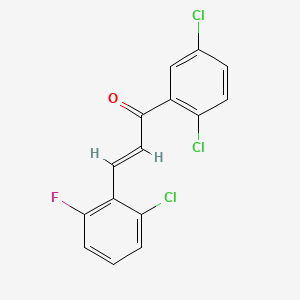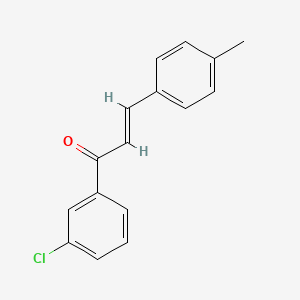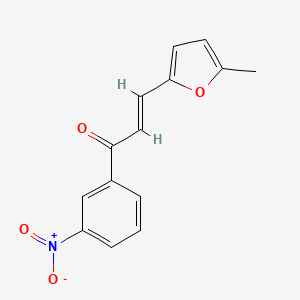
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as DMF-MF, is a novel organic compound which has recently been studied for its potential applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis method has been explored in recent years.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound is able to bind to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is involved in the regulation of neurotransmission in the brain. In addition, this compound has been found to be an effective antioxidant, and it is believed to act by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and oxidative stress, as well as to reduce the risk of certain types of cancer. In addition, this compound has been found to improve cognitive function, reduce anxiety, and improve mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in lab experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is widely available. In addition, this compound is a potent inhibitor of acetylcholinesterase and is an effective antioxidant, making it useful for the study of oxidative stress and inflammation. However, there are some limitations to the use of this compound in lab experiments. This compound is relatively expensive and can be toxic at high doses, so it should be used with caution.
Direcciones Futuras
There are several potential future directions for the study of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. One potential direction is to further explore the mechanism of action of this compound and its potential effects on other enzymes and biochemical pathways. In addition, further research could be done to study the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as an antioxidant. Finally, further research could be done to explore the potential side effects of this compound, as well as to develop safer and more effective methods of synthesizing this compound.
Métodos De Síntesis
The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a multi-step process that involves the use of several organic compounds. The first step involves the reaction of 2,4-dimethoxyphenylacetic acid (DMPA) with 5-methylfuran-2-ylboronic acid (MFBA) in the presence of a palladium catalyst. This reaction produces a palladium-catalyzed coupling product, which is then reacted with an amine to form a Schiff base. The Schiff base is then reduced to the desired product, this compound.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. In addition, this compound has been found to be an effective antioxidant, and it has been used in the study of oxidative stress and its effects on the body. This compound has also been used in the study of inflammation and its effects on the body, as well as in the study of cancer.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKHUDQVWKSOS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




